![molecular formula C13H10ClF3N2 B1452404 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine CAS No. 1219957-76-2](/img/structure/B1452404.png)
3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
“3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine” is a chemical compound. It is part of a class of compounds that contain the trifluoromethyl (TFM, -CF3) group . These compounds have been found to exhibit numerous pharmacological activities .
Molecular Structure Analysis
The molecular formula of “3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine” is C14H12ClF3N2 . The structure includes a pyridinamine group, a trifluoromethyl group, and a 3-methylphenyl group .Scientific Research Applications
Organometallic Reactions and Catalysis
Research by Barrio, Esteruelas, and Oñate (2004) explored the reactions of hexahydride complexes with various pyridinamines, including derivatives of 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine. They discovered that these complexes can catalyze hydrogenation reactions, highlighting their potential in organometallic chemistry and catalysis (Barrio, Esteruelas, & Oñate, 2004).
Intermediate in Synthesis of Pesticides
The synthesis of 2-chloro-3-iodopyridine, a crucial precursor for producing 2-chloro-3-(trifluoromethyl) pyridine, was investigated by Yi-hui (2009). This compound is an intermediate in the synthesis of flazasulfuron, a pesticide, demonstrating the role of such compounds in agricultural chemical production (Yi-hui, 2009).
Fungicide Structure Analysis
Jeon et al. (2013) studied the structure of fluazinam, a fungicide containing a derivative of 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine. Their work provided insights into the molecular structure of this compound, contributing to our understanding of fungicide design and function (Jeon, Kim, Lee, & Kim, 2013).
Pyrolysis Products and Carcinogenicity
Stavenuiter et al. (1985) synthesized 5-phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine related to 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine. PPA is potentially carcinogenic, indicating the significance of studying such compounds for health and safety considerations (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).
Pharmaceutical Intermediates
Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to the compound , as an intermediate in the production of various pharmaceuticals. This highlights the importance of such compounds in the development of new drugs and treatments (Xin-xin, 2006).
properties
IUPAC Name |
3-chloro-N-(3-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c1-8-3-2-4-10(5-8)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLKMRJBKDVQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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